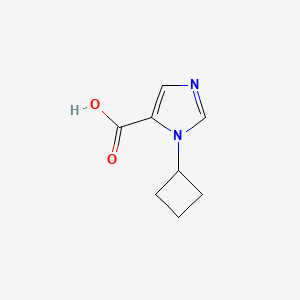

1-Cyclobutyl-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

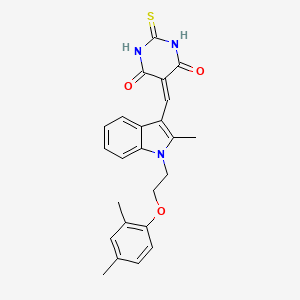

“1-Cyclobutyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the formula C8H10N2O2 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring attached to a cyclobutyl group and a carboxylic acid group . The molecular weight of the compound is 166.18 .Aplicaciones Científicas De Investigación

Continuous Flow Synthesis of 1H-4-Substituted Imidazoles

A study by Carneiro et al. (2015) presents a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids. This method is crucial for the synthesis of NS5A inhibitors like daclatasvir, highlighting the application of imidazole derivatives in developing antiviral drugs. The use of continuous flow reactors enables rapid heating and efficient synthesis, offering an environmentally friendly alternative to traditional methods (Carneiro, Gutmann, Souza, & Kappe, 2015).

Antitumor and Antiviral Applications

Another area of application is in the synthesis of new cyclobutyl nucleoside analogues with potential antiviral properties. Booth and Eastwood (1993) synthesized carbocyclic imidazoles that serve as precursors for these analogues, demonstrating the role of imidazole derivatives in creating novel therapeutic agents (Booth & Eastwood, 1993).

Material Science and Organic Gelators

Ballabh et al. (2003) explored organic salts based on imidazole derivatives for their gelation behavior in organic liquids. Their findings highlight the potential use of imidazole derivatives in material science, specifically in creating stable organic gels for various applications (Ballabh, Trivedi, & Dastidar, 2003).

Medicinal Chemistry: Estrogen Receptor Ligands and COX Inhibitors

Wiglenda et al. (2005) synthesized 1H-imidazoles tested for their biological activity as estrogen receptor ligands and cyclooxygenase inhibitors. This study illustrates the potential of imidazole derivatives in developing drugs with hormonal activity and anticancer properties (Wiglenda, Ott, Kircher, Schumacher, Schuster, Langer, & Gust, 2005).

Catalysis: Redox Amidations

Bode and Sohn (2007) demonstrated the use of N-heterocyclic carbene catalysts and imidazole in the redox amidation of α-functionalized aldehydes with amines. This process outlines the role of imidazole derivatives in catalysis, offering a novel approach to synthesizing carboxylic acid amides (Bode & Sohn, 2007).

Safety and Hazards

The safety data sheet for “1-Cyclobutyl-1H-imidazole-5-carboxylic acid” provides information on handling and storage precautions, first-aid measures, and fire-fighting measures . It is advised to keep the compound away from heat/sparks/open flames/hot surfaces and to use appropriate extinguishing media suitable for surrounding facilities .

Propiedades

IUPAC Name |

3-cyclobutylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-4-9-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFSGEVJRFRVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)

![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)